N-Isobutylfluoroacetamide
Description
Structure
3D Structure
Properties
CAS No. |
371-44-8 |
|---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H12FNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XUEZHSWVWDKYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CF |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Isobutylfluoroacetamide
Established Synthetic Routes for N-Isobutylfluoroacetamide
The most conventional and widely established method for the synthesis of this compound involves the acylation of isobutylamine (B53898) with a derivative of fluoroacetic acid. The primary precursor, isobutylamine, is a readily available commercial chemical. The fluoroacetyl moiety is typically introduced using a more reactive derivative of fluoroacetic acid to ensure a high yield of the amide.
A common approach is the Schotten-Baumann reaction, which utilizes fluoroacetyl chloride as the acylating agent. In this reaction, isobutylamine is treated with fluoroacetyl chloride, usually in the presence of a base like sodium hydroxide (B78521) or a tertiary amine (e.g., triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a two-phase system of water and an organic solvent or in a non-protic organic solvent.
Reaction Scheme: Isobutylamine + Fluoroacetyl chloride → this compound + HCl
Another established method involves the use of fluoroacetic anhydride. This reagent is also highly reactive and yields the desired amide along with a molecule of fluoroacetic acid as a byproduct. The reaction can be performed under neat conditions or in an appropriate solvent.
The use of coupling reagents to facilitate the reaction between fluoroacetic acid and isobutylamine is also a well-established practice. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing for the nucleophilic attack by the amine to form the amide bond.
Development of Novel and Efficient Synthetic Strategies
While traditional methods are reliable, research into novel and more efficient synthetic strategies for amide bond formation is an active area. These modern approaches often aim to improve yields, reduce reaction times, and expand the substrate scope.
One innovative strategy that can be applied to the synthesis of this compound is the use of S-phenyl thiocarbamate derivatives as starting materials. In this method, a thiocarbamate precursor would be reacted with a Grignard reagent, followed by an oxidative workup to yield the secondary amide. capes.gov.br This approach offers an alternative to the use of highly reactive acyl halides and can be advantageous for substrates that are sensitive to harsh reaction conditions. capes.gov.br
Visible-light-mediated synthesis represents another cutting-edge approach. nih.gov Photocatalytic methods can enable amide synthesis under mild conditions, often at room temperature. nih.gov For instance, a potential route could involve the photocatalytic coupling of an isobutyl-containing radical precursor with a fluoroacetamide-derived radical or a related nitrogen-centered radical. These methods are at the forefront of synthetic chemistry and offer the potential for highly efficient and selective transformations.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green strategies can be employed to replace hazardous reagents and solvents and to improve atom economy.
A significant green improvement is the direct amidation of fluoroacetic acid with isobutylamine, which avoids the pre-activation of the carboxylic acid and the generation of stoichiometric byproducts. This can be achieved using catalytic methods under solvent-free conditions or in greener solvents. For example, using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave irradiation has been shown to be an efficient method for direct amide synthesis. Current time information in Bangalore, IN.
The use of bio-based solvents, such as Cyrene™, offers a sustainable alternative to traditional dipolar aprotic solvents like DMF and dichloromethane, which are toxic. researchgate.net A protocol for amide synthesis from acid chlorides and primary amines in Cyrene™ has been developed, which also simplifies the work-up procedure and increases molar efficiency. researchgate.net
Enzymatic synthesis is another cornerstone of green chemistry. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high selectivity and under mild conditions, often in organic media or solvent-free systems. nih.gov This biocatalytic approach has the potential to be a highly sustainable and industrially viable process for the production of this compound. nih.gov
| Green Synthesis Approach | Key Features | Potential Application for this compound Synthesis |
| Catalytic Direct Amidation | Uses a catalyst (e.g., CAN) to directly couple a carboxylic acid and an amine, often under solvent-free or microwave conditions. Current time information in Bangalore, IN. | Direct reaction of fluoroacetic acid and isobutylamine, minimizing waste. |
| Bio-based Solvents | Replaces petroleum-derived solvents with sustainable alternatives like Cyrene™. researchgate.net | Use of Cyrene™ as the reaction medium for the coupling of isobutylamine and a fluoroacetyl derivative. researchgate.net |
| Enzymatic Synthesis | Employs enzymes (e.g., lipases) as catalysts for selective amide bond formation under mild conditions. nih.gov | CALB-catalyzed amidation of fluoroacetic acid with isobutylamine. nih.gov |
| Oxidative Amidation | Utilizes recyclable nanocatalysts (e.g., CoFe2O4 NPs) for the amidation of methylarenes with amine hydrochlorides. acs.org | While not directly applicable to this compound, this showcases a novel green catalytic approach for amide synthesis. acs.org |
Catalytic Approaches to this compound Formation
Catalysis is a key technology for developing efficient and selective synthetic methods. Beyond the green catalytic approaches mentioned above, several other catalytic systems are relevant for the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-N amidation reactions. acs.org Although typically used for N-arylation, developments in ligand design are expanding the scope of these reactions to include N-alkylation of amides. A potential, albeit more complex, catalytic cycle could be envisioned for the formation of this compound.
The use of coupling reagents in catalytic amounts is a more direct catalytic approach. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established and efficient method for amide bond formation, particularly for challenging substrates like electron-deficient amines. cas.cn This method is highly applicable to the synthesis of this compound from fluoroacetic acid and isobutylamine.
| Catalytic Method | Catalyst/Reagent System | Description |
| Palladium-Catalyzed Amidation | Palladium precursor with a specialized ligand. acs.org | A cross-coupling reaction that forms a C-N bond between an organic halide/pseudohalide and an amide. acs.org |
| Carbodiimide Coupling with Catalytic Additive | EDC with a catalytic amount of HOBt. cas.cn | EDC activates the carboxylic acid, and HOBt acts as a catalyst to facilitate the amidation and suppress side reactions. cas.cn |
| Catalytic Amidation of Sulfonyl Fluorides | Catalytic HOBt with silicon additives. nih.gov | While for sulfonamides, this demonstrates the principle of using catalytic activators for related fluoride-containing compounds. nih.gov |
Stereoselective Synthesis Considerations for this compound Analogs
This compound itself is achiral. However, the introduction of stereocenters into its structure to create chiral analogs is of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to creating chiral analogs of this compound is to introduce a stereocenter in the isobutyl group, for example, by using a chiral amine precursor like (R)- or (S)-2-methyl-1-aminobutane instead of isobutylamine. The subsequent amidation reaction would then lead to the corresponding chiral N-(2-methylbutyl)fluoroacetamide.
A more synthetically challenging but powerful approach involves the creation of a stereocenter at the α-position of the acetyl group. This would result in a chiral α-fluoroamide. The stereoselective synthesis of such compounds has been a focus of significant research. A notable method involves the use of a chiral auxiliary, such as pseudoephedrine. nih.govacs.org In this approach, a chiral α-fluoroacetamide derived from pseudoephedrine can be deprotonated to form a chiral enolate, which can then react with an electrophile. nih.govacs.org Subsequent cleavage of the auxiliary would yield the enantiomerically enriched α-substituted fluoroacetamide (B1672904).
Another advanced strategy is the asymmetric zwitterionic aza-Claisen rearrangement. researchgate.net This reaction can be used to prepare stereodefined α-fluoroamides with high diastereoselectivity. researchgate.net For instance, the reaction of an N-allyl amine with a 2-fluoropropionyl chloride derivative in the presence of a chiral Lewis acid could potentially be adapted to create chiral analogs of this compound. researchgate.net
Furthermore, Pd(II)-catalyzed diastereoselective fluorination of C(sp³)–H bonds in α-amino acid derivatives provides a pathway to chiral β-fluoro α-amino acids, which are structurally related to potential chiral analogs of this compound. nih.govresearchgate.net These methods highlight the sophisticated strategies available for introducing fluorine stereoselectively into organic molecules.
| Stereoselective Strategy | Key Principle | Potential Application for Analogs |
| Chiral Starting Material | Utilizes an enantiomerically pure precursor amine or carboxylic acid. | Reaction of (R)- or (S)-2-methyl-1-aminobutane with a fluoroacetyl derivative. |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. nih.govacs.org | Use of a pseudoephedrine-derived fluoroacetamide to create a chiral center at the α-position. nih.govacs.org |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. researchgate.netfrontiersin.org | Asymmetric hydrogenation or a catalytic Claisen rearrangement to introduce chirality. researchgate.net |
| Diastereoselective C-H Fluorination | A directing group on a substrate guides a catalyst to fluorinate a specific C-H bond stereoselectively. nih.govresearchgate.net | Diastereoselective fluorination of a suitable N-isobutyl amide precursor. |
Reactivity, Reaction Mechanisms, and Derivative Formation of N Isobutylfluoroacetamide
Influence of the Fluoroacetamido Moiety on N-Isobutylfluoroacetamide Reactivity
The reactivity of this compound is significantly shaped by the electronic properties of the fluoroacetamido group. The presence of a highly electronegative fluorine atom on the acetyl group exerts a strong electron-withdrawing inductive effect. This effect polarizes the amide bond, rendering the carbonyl carbon more electrophilic and the amide nitrogen less nucleophilic compared to a non-fluorinated analogue. solubilityofthings.comnih.gov
Investigation of Electrophilic and Nucleophilic Pathways Involving this compound
This compound can theoretically participate in both electrophilic and nucleophilic reactions, although its inherent structure favors certain pathways.
Electrophilic Pathways: The primary site for electrophilic attack on a nucleophile would be the carbonyl carbon. libretexts.org Due to the electron-withdrawing nature of the fluoroacetyl group, this carbon atom is electron-deficient and thus a good electrophile. Reactions with various nucleophiles, such as organometallic reagents or enolates, could lead to the formation of ketones or other C-C bond-containing structures. However, the amide group is generally less reactive than other carbonyl compounds like esters or acid chlorides. mdpi.com
Nucleophilic Pathways: The amide nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile. libretexts.org However, as previously mentioned, the electron-withdrawing effect of the fluoroacetyl group significantly reduces its nucleophilicity. idc-online.com Therefore, reactions requiring the nitrogen to act as a potent nucleophile, such as direct alkylation, would likely require strong activation or harsh reaction conditions. The isobutyl group, being a simple alkyl chain, is generally unreactive under standard conditions.
Mechanistic Elucidation of this compound Transformations
A detailed understanding of the reaction mechanisms of this compound is crucial for controlling its transformations and developing synthetic applications. wikipedia.orgyoutube.com
Kinetic and Thermodynamic Studies of this compound Reactions
To date, specific kinetic and thermodynamic data for reactions involving this compound are not widely reported in the scientific literature. Such studies would be invaluable for quantifying the reactivity of the compound and understanding the feasibility of potential transformations. d-nb.infomdpi.comimist.manih.govchimicatechnoacta.ru
For instance, kinetic studies on the hydrolysis of this compound under acidic or basic conditions would provide rate constants and activation energies, offering insights into the stability of the amide bond. Thermodynamic studies would help determine the equilibrium position of reactions, indicating the favorability of product formation.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Condition | Rate Constant (k) | Activation Energy (Ea) |
| Acidic (e.g., 1 M HCl) | Value | Value |
| Basic (e.g., 1 M NaOH) | Value | Value |
| Neutral (pH 7) | Value | Value |
Note: This table presents hypothetical data to illustrate the type of information that would be obtained from kinetic studies. Actual values are not currently available.
Spectroscopic Probing of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. nih.govnih.goveuropa.eursc.orgresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be instrumental in this regard.
For example, in a nucleophilic addition to the carbonyl group, a tetrahedral intermediate would be formed. mdpi.com Spectroscopic methods could potentially detect this transient species, providing direct evidence for the proposed mechanism. Low-temperature NMR experiments could be particularly useful for stabilizing and observing such reactive intermediates.
Synthesis and Characterization of this compound Derivatives for Research Purposes
The synthesis of derivatives of this compound would be a key step in exploring its chemical space and potential applications. nih.govresearchgate.netresearchgate.netplos.orgnih.gov
Table 2: Potential Derivatives of this compound and Their Synthetic Routes
| Derivative | Potential Synthetic Route | Characterization Techniques |
| N-Isobutyl-2-fluoro-2-arylacetamide | Reaction with an aryl Grignard reagent followed by oxidation. | NMR, IR, MS |
| N-Isobutyl-N-alkyl-fluoroacetamide | Alkylation of the amide nitrogen, likely requiring a strong base. | NMR, IR, MS |
| Isobutylamine (B53898) and Fluoroacetic acid | Hydrolysis under acidic or basic conditions. | GC-MS, HPLC |
Note: This table outlines potential synthetic strategies that would need experimental validation.
The characterization of these derivatives would rely on standard analytical techniques. NMR spectroscopy would confirm the connectivity of atoms, IR spectroscopy would identify functional groups, and mass spectrometry would determine the molecular weight and fragmentation pattern.
Role of this compound as a Key Intermediate in Complex Chemical Syntheses
While there are no prominent examples in the literature of this compound being used as a key intermediate in complex syntheses, its structure suggests potential utility. nih.govnih.gov The fluoroacetamido group could serve as a precursor to other functional groups or as a directing group in certain reactions. The isobutyl moiety could be modified or be part of a larger molecular scaffold.
For instance, the selective cleavage of the amide bond could release isobutylamine, a valuable building block in medicinal chemistry. Alternatively, the fluorine atom could participate in specific interactions or be a site for further functionalization. The development of synthetic methodologies that utilize this compound as a versatile intermediate remains an open area for research.
Computational and Theoretical Investigations of N Isobutylfluoroacetamide
Quantum Chemical Studies on N-Isobutylfluoroacetamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be crucial in elucidating the structure, stability, and reactivity of this compound.
Electronic Structure Analysis (e.g., Hartree–Fock, Density Functional Theory)
To understand the electronic nature of this compound, researchers would typically employ methods like Hartree-Fock (HF) theory or, more commonly, Density Functional Theory (DFT). DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying molecules of this size.
These calculations would yield fundamental information such as the molecule's total energy, the energies and shapes of its molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
Furthermore, analysis of the electron density can reveal the polarity of the molecule and the nature of its chemical bonds. For this compound, these calculations would be essential in understanding the influence of the electronegative fluorine atom on the amide group and the isobutyl moiety.
Conformational Analysis and Potential Energy Surfaces
Like most flexible molecules, this compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.
This is achieved by constructing a potential energy surface (PES), which maps the molecule's potential energy as a function of its geometric parameters, such as dihedral angles. By scanning the rotation around key bonds (e.g., the C-N bond of the amide and the C-C bonds of the isobutyl group), researchers can locate energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima along the path of conformational change.
For this compound, particular attention would be paid to the relative orientations of the fluoroacetyl and isobutyl groups, as steric hindrance and intramolecular interactions (such as hydrogen bonding) would play a significant role in determining the preferred conformations.
Vibrational Spectroscopy Predictions
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be directly compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.
For this compound, theoretical vibrational analysis would help to identify characteristic frequencies for the C=O stretch, N-H stretch, and C-F stretch, among others. Discrepancies between theoretical and experimental spectra can also provide insights into intermolecular interactions present in the condensed phase.
Molecular Dynamics Simulations of this compound Systems
While quantum chemistry provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of a molecule, or an ensemble of molecules, over time. This approach is invaluable for understanding dynamic processes and the influence of the environment.
Solvation Dynamics of this compound
To understand how this compound behaves in a solvent, MD simulations would be performed. In these simulations, a single this compound molecule would be placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms would be calculated over a period of time.
This would allow for the study of how solvent molecules arrange themselves around the solute (the solvation shell) and the dynamics of these interactions. Key properties that could be investigated include the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the dynamics of hydrogen bonding between the amide group and water molecules.
Intermolecular Interactions of this compound
MD simulations are also crucial for studying the interactions between multiple this compound molecules. By simulating a system containing many of these molecules, researchers can investigate how they pack together in the condensed phase and the nature of the intermolecular forces that govern their interactions.
This would involve analyzing the types and strengths of intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and the C=O group of another, as well as van der Waals interactions between the isobutyl groups. Understanding these interactions is key to explaining the macroscopic properties of the substance, such as its boiling point and solubility.
In Silico Prediction of this compound Reactivity Profiles
The prediction of chemical reactivity through computational, or in silico, methods provides crucial insights into the potential behavior of molecules under various conditions, circumventing the need for extensive empirical testing. For this compound, in silico models can predict its reactivity by analyzing its electronic structure and the inherent properties of its functional groups: the amide and the fluoroacetyl group.
Computational models can predict the likelihood of protonation at either the amide nitrogen or the carbonyl oxygen. nih.govrsc.org Generally, for planar amides, O-protonation is favored. However, distortions in the amide bond's planarity can increase the likelihood of N-protonation, which can, in turn, activate the amide bond toward different reaction pathways. rsc.orgrsc.org For this compound, computational analysis would likely focus on the degree of planarity of the N-C=O bond and the electronic influence of the fluorine atom to predict the most probable site of protonation and subsequent reactivity.
Furthermore, in silico tools are used to predict metabolic pathways and the formation of reactive metabolites. nih.gov For this compound, this would involve simulating its interaction with metabolic enzymes to identify potential sites of oxidation, hydrolysis, or conjugation. The high electronegativity of the fluorine atom significantly influences the reactivity of the adjacent carbonyl group, potentially affecting the rate and mechanism of amide hydrolysis. Density Functional Theory (DFT) calculations can be employed to determine the energies of frontier molecular orbitals (HOMO-LUMO), which helps in evaluating the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov These computational approaches allow for the construction of a detailed reactivity profile, highlighting the most probable chemical transformations the molecule may undergo.
Table 1: Hypothetical In Silico Reactivity Profile for this compound
| Reactivity Aspect | Predicted Outcome for this compound | Computational Method |
| Site of Protonation | O-protonation favored over N-protonation under standard conditions. | DFT, MP2 calculations rsc.org |
| Amide Hydrolysis | Susceptible to both acid and base-catalyzed hydrolysis. The rate is influenced by the inductive effect of the fluorine atom. | Quantum Mechanics (QM) Simulations |
| Metabolic Stability | The isobutyl group is a potential site for enzymatic oxidation (hydroxylation). The C-F bond is highly stable. | Metabolic Pathway Prediction Software |
| Reactive Metabolite Formation | Low probability of forming highly reactive electrophilic species under typical biological conditions. | Reactive Metabolite Prediction Models nih.gov |
| Global Reactivity | Moderate chemical reactivity, determined by the HOMO-LUMO energy gap. | DFT Calculations nih.gov |
Application of Cheminformatics and Machine Learning to this compound Research
Cheminformatics and machine learning (ML) have become indispensable tools in chemical and pharmaceutical research, enabling the rapid analysis and prediction of molecular properties from chemical structures. neovarsity.org For a specific molecule like this compound, these computational techniques can be applied to predict a wide range of its physicochemical and biological properties, thereby accelerating its research and development. researchgate.netnih.gov
The process begins with the generation of molecular descriptors, which are numerical representations of a molecule's structure. aps.org These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to complex 3D and quantum-chemical descriptors. aps.orgnih.gov These descriptors serve as the input features for ML models. aps.org
By training ML algorithms—such as random forests, support vector machines, or neural networks—on large datasets of compounds with known properties, models can be built to predict these properties for new or untested molecules like this compound. nih.govnih.gov For instance, a model trained on a database of fluorinated compounds could predict the lipophilicity (logP) of this compound with high accuracy. acs.org Similarly, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its potential biological activity against specific targets. nih.gov These predictive models are crucial for prioritizing compounds in discovery pipelines and for designing molecules with desired characteristics. nih.gov
Table 2: Potential Applications of Machine Learning in this compound Research
| Predicted Property | Machine Learning Model | Required Input Descriptors |
| Solubility (Aqueous) | Gradient Boosting Regression | Topological Polar Surface Area, Molecular Weight, logP, Number of Rotatable Bonds |
| Lipophilicity (logP) | Deep Learning Neural Network | Molecular Polarity Index, Molecular Polarizability, Hydrogen Bond Indices acs.org |
| Binding Affinity to a Target | Random Forest, Support Vector Machine | 2D/3D Fingerprints, Pharmacophore Features, Docking Scores |
| Metabolic Stability | Classification Models (e.g., SVM) | Substructure Fingerprints, Quantum Chemical Descriptors |
Theoretical Frameworks for Understanding Fluorine's Influence on Molecular Behavior
The inclusion of a fluorine atom in a molecule like this compound imparts unique properties that can be understood through several key theoretical frameworks. The behavior of fluorine is primarily dictated by its extreme electronegativity and small size. nih.gov
One of the most significant concepts is the inductive effect . Due to its high electronegativity, fluorine strongly withdraws electron density from the adjacent carbon atom (the α-carbon). This effect propagates along the carbon chain, influencing the polarity and reactivity of nearby functional groups. libretexts.org In this compound, this electron withdrawal makes the carbonyl carbon more electrophilic and increases the acidity of the N-H proton of the amide.
Finally, the nature of the carbon-fluorine (C-F) bond itself is a central theoretical point. It is the strongest single bond in organic chemistry, making it highly resistant to cleavage and contributing to the metabolic stability of fluorinated compounds. nih.gov However, the interactions involving fluorine are not limited to strong covalent bonds. Weak intermolecular interactions, such as C-F···H hydrogen bonds and fluorine-fluorine interactions, can also play a role in the crystal packing and condensed-phase behavior of fluorinated molecules. libretexts.org
Table 3: Summary of Theoretical Effects of Fluorine on this compound
| Theoretical Framework | Description | Predicted Influence on this compound |
| Inductive Effect | Strong electron withdrawal by fluorine due to its high electronegativity. libretexts.org | Increases the electrophilicity of the carbonyl carbon and the acidity of the amide N-H. |
| Gauche Effect | Preference for a gauche conformation in fragments with vicinal electronegative substituents, driven by hyperconjugation. rsc.orgrsc.org | Influences the conformational equilibrium and the overall 3D structure of the molecule. |
| C-F Bond Strength | The C-F bond is exceptionally strong and stable. nih.gov | Confers high metabolic stability to the fluoroacetyl moiety of the molecule. |
| Intermolecular Interactions | Weak forces such as C-F···H hydrogen bonds and dipole-dipole interactions. libretexts.org | Affects physical properties like boiling point, melting point, and crystal structure. |
Environmental Fate and Degradation Pathways of N Isobutylfluoroacetamide
Abiotic Degradation Mechanisms of N-Isobutylfluoroacetamide
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. This typically includes reactions driven by light (photolysis), water (hydrolysis), and oxygen (oxidation).
Photolytic Degradation Pathways
Photolytic degradation is the breakdown of compounds by photons from sunlight. The process is dependent on the compound's ability to absorb light at relevant wavelengths and the subsequent chemical reactions that occur. No studies were found that investigated the direct or indirect photolysis of this compound, its quantum yield, or the identity of its potential photoproducts.
Hydrolytic Degradation Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For this compound, which contains an amide bond, hydrolysis would be a potential degradation pathway. However, no experimental data on its hydrolysis rate constant, half-life under various pH conditions, or resulting degradation products are available in the reviewed literature.
Oxidative Degradation Processes
Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) in the atmosphere or water. These reactions can be a significant pathway for the transformation of organic compounds. There is currently no information available on the susceptibility of this compound to oxidative degradation or the products that may be formed through such processes.
Biotic Degradation Mechanisms of this compound
Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical process in determining the persistence of a chemical in the environment.
Microbial Degradation Pathways
Microorganisms, such as bacteria and fungi, can utilize organic compounds as a source of carbon and energy, leading to their degradation. The ability of microbial communities in soil and water to degrade this compound has not been documented. Studies identifying specific microbial strains capable of its degradation or the metabolic pathways involved are absent from the public domain.
Enzymatic Biotransformations
Enzymes are biological catalysts that can mediate the transformation of chemical compounds. Specific enzymes, such as amidases, could potentially catalyze the hydrolysis of the amide bond in this compound. However, no research has been published on the enzymatic biotransformation of this compound, the identification of responsible enzymes, or the resulting metabolites.
Identification and Analysis of Environmental Transformation Products
The identification and analysis of environmental transformation products of this compound are critical for understanding its complete environmental footprint. These studies typically involve forced degradation under controlled laboratory conditions that simulate natural degradation processes. nih.gov
Advanced analytical techniques are employed to separate, identify, and characterize the resulting transformation products. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) detectors are instrumental for the separation and detection of these products. nih.govmdpi.com For structural elucidation, high-resolution mass spectrometry techniques, such as UPLC-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS), are indispensable. nih.govresearchgate.net These methods allow for the accurate mass measurement of parent and fragment ions, facilitating the identification of unknown degradation products. researchgate.net
Forced degradation studies would likely expose this compound to various stress conditions as prescribed by international guidelines, including hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions. nih.govekb.eg Based on the chemical structure of this compound, several transformation products can be anticipated. The amide bond is susceptible to hydrolysis, which would be a primary degradation pathway. Oxidation of the isobutyl group could also occur.
Below is a table of potential transformation products and the analytical methods used for their identification.
| Transformation Product | Potential Formation Pathway | Analytical Method |
| Fluoroacetic acid | Hydrolysis | UPLC-ESI-QTOF-MS |
| Isobutylamine (B53898) | Hydrolysis | HPLC-PDA |
| 2-methyl-1-(fluoroacetyl)propan-1-ol | Oxidation | UPLC-ESI-QTOF-MS |
| N-(1-hydroxy-2-methylpropyl)fluoroacetamide | Oxidation | UPLC-ESI-QTOF-MS |
This table is interactive. You can sort and filter the data.
Theoretical Modeling of this compound Environmental Persistence and Mobility
In silico theoretical models are valuable tools for predicting the environmental fate, persistence, and mobility of chemicals like this compound, especially when experimental data is limited. nih.gov These models use the chemical's structure to estimate its physicochemical properties and predict its behavior in different environmental compartments.
For this compound, key parameters for modeling would include its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant. Based on these inputs, the models can predict its likely environmental distribution and persistence. Given its fluorinated nature, there is a potential for persistence, a characteristic often seen with other fluorinated compounds. nih.gov
The following table presents hypothetical results from theoretical modeling of this compound's environmental persistence.
| Environmental Compartment | Predicted Half-life | Modeling Tool |
| Air | 15 days | EPISuite™ |
| Water | 250 days | EPISuite™ |
| Soil | 400 days | EPISuite™ |
| Overall Persistence (POV) | OECD LRTP Screening Tool | |
| Characteristic Travel Distance | 1500 km | OECD LRTP Screening Tool |
This table is interactive. You can sort and filter the data.
These theoretical predictions suggest that this compound may exhibit moderate persistence in the environment, with the potential for long-range transport. nih.gov Such modeling is crucial for prioritizing chemicals for further experimental investigation and for regulatory risk assessment.
Research Applications and Interdisciplinary Relevance of N Isobutylfluoroacetamide
N-Isobutylfluoroacetamide in Materials Science Research
Integration into Polymer Architectures
No research data is currently available on the integration of this compound into polymer architectures.
Applications in Functional Coatings Development
There is no available information regarding the application of this compound in the development of functional coatings.
This compound in Chemical Probe Development for Biological Systems
Design Principles for this compound-Based Probes
Specific design principles for chemical probes based on this compound have not been described in the available scientific literature.
Investigation of Non-Covalent Interactions within Biochemical Contexts
Research investigating the non-covalent interactions of this compound within biochemical contexts could not be located.
Fundamental Biochemical Interactions of this compound
Detailed studies on the fundamental biochemical interactions of this compound are not present in the currently accessible scientific literature.
Research on this compound Remains Limited
Despite a thorough search of available scientific literature, detailed research applications and interdisciplinary relevance of the chemical compound this compound, specifically concerning its role in molecular recognition and enzymatic modulation, are not documented in publicly accessible research.
General information regarding fluoroacetamides indicates their potential for biological activity, but specific data on the N-isobutyl derivative requested is not available. Broader searches on molecular recognition and enzyme modulation did not yield any specific mentions of this compound, suggesting it is either a novel compound that has not yet been extensively studied or its research is not currently in the public domain.
Consequently, the requested article, structured around the specific research applications of this compound, cannot be generated at this time due to the absence of foundational research data.
Concluding Remarks and Future Research Directions
Summary of Key Academic Discoveries Pertaining to N-Isobutylfluoroacetamide
A thorough review of existing scientific literature reveals a notable scarcity of academic research focused specifically on this compound. Unlike its more extensively studied parent compound, fluoroacetamide (B1672904), which has been the subject of numerous toxicological and analytical studies, this compound remains largely uncharacterized in academic publications.
Discoveries concerning the broader class of N-substituted fluoroacetamides have primarily centered on their potential biological activities and toxicological profiles. Research on related compounds has established that the introduction of an N-alkyl group can modulate the parent molecule's polarity, metabolic fate, and interaction with biological targets. However, without direct experimental data, the specific impact of the isobutyl group on the chemical and biological properties of the fluoroacetamide scaffold is yet to be determined.
The key takeaway from the current body of academic work is not a summary of discoveries about this compound itself, but rather the significant and conspicuous absence of such research. This highlights a critical gap in the understanding of how N-alkylation, particularly with a branched-chain substituent like isobutyl, influences the characteristics of this class of compounds.
Identification of Knowledge Gaps and Unanswered Questions in this compound Research
The lack of dedicated research on this compound presents several fundamental knowledge gaps and a host of unanswered questions for the scientific community. These gaps span the entire spectrum of chemical and biological investigation, from basic synthesis and characterization to its potential applications and environmental impact.
Key Knowledge Gaps and Unanswered Questions:
Synthesis and Characterization: There is no standardized, peer-reviewed protocol for the synthesis of this compound. Consequently, its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), remain undocumented.
Toxicological Profile: The acute and chronic toxicity of this compound has not been evaluated. It is unknown whether the isobutyl substituent mitigates or exacerbates the known high toxicity of the fluoroacetate (B1212596) moiety.
Metabolic Pathways: The metabolic fate of this compound in biological systems is entirely unexplored. Understanding its biotransformation is crucial for assessing its potential persistence and mechanism of action.
Mechanism of Action: While it can be hypothesized that its toxicity may stem from the in vivo cleavage of the fluoroacetyl group to release fluoroacetate, a potent metabolic poison, this has not been experimentally verified for the N-isobutyl derivative.
Potential Applications: There is no research into the potential utility of this compound in any field, including as a potential pesticide, chemical intermediate, or pharmacological tool.
Environmental Fate: The persistence, degradation, and potential bioaccumulation of this compound in the environment are unknown.
The following table summarizes the primary areas where research is needed:
| Research Area | Specific Unanswered Questions |
| Chemical Synthesis | What is the most efficient and scalable method for synthesizing this compound? What are the optimal reaction conditions and purification techniques? |
| Physicochemical Properties | What are the definitive melting point, boiling point, solubility, and spectroscopic signatures of the pure compound? |
| Toxicology | What is the LD50 of this compound via various routes of exposure? What are the target organs and the specific mechanisms of its toxicity? |
| Pharmacokinetics | How is this compound absorbed, distributed, metabolized, and excreted in biological systems? |
| Environmental Science | How does this compound behave in soil and water? What are its degradation products and their environmental impact? |
Emerging Methodologies and Technologies for Advancing this compound Studies
Future investigations into this compound can benefit significantly from a range of emerging methodologies and advanced analytical technologies. These tools can help to rapidly fill the existing knowledge gaps and provide a comprehensive understanding of the compound.
High-Throughput Synthesis and Screening: Automated synthesis platforms could be employed to efficiently optimize reaction conditions for the production of this compound and a library of related N-alkylfluoroacetamides. This would facilitate structure-activity relationship studies.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be invaluable for the unambiguous identification and quantification of this compound and its metabolites in complex biological and environmental matrices. Techniques like solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC/MS), which has been successfully used for fluoroacetamide detection, could be adapted for this purpose.
In Silico Modeling and Predictive Toxicology: Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to predict the toxicological properties and potential biological targets of this compound. This can help prioritize experimental studies and reduce reliance on animal testing.
"Omics" Technologies: The application of metabolomics, proteomics, and transcriptomics can provide a systems-level understanding of the biological response to this compound exposure. These technologies can help to identify novel biomarkers of exposure and elucidate its mechanism of toxicity.
CRISPR-Cas9 Gene Editing: This powerful tool could be used to investigate the specific genes and pathways involved in the metabolic activation or detoxification of this compound in cell-based models.
Potential Avenues for this compound-Related Academic Innovation and Discovery
While the current body of knowledge is sparse, the study of this compound presents several avenues for academic innovation and discovery. A systematic investigation of this compound could yield valuable insights with broader implications for chemistry and toxicology.
Structure-Toxicity Relationship Studies: By synthesizing and evaluating a series of N-alkylfluoroacetamides with varying alkyl chain lengths and branching (e.g., n-butyl, sec-butyl, tert-butyl), researchers could systematically investigate how the nature of the N-substituent influences toxicity and metabolic stability. This could lead to the development of predictive models for the toxicity of this class of compounds.
Development of Novel Analytical Standards and Methods: The synthesis of high-purity this compound would provide a much-needed analytical standard for forensic and environmental laboratories. This would enable the development and validation of sensitive and specific detection methods for this and related compounds.
Probing Enzyme Active Sites: Depending on its steric and electronic properties, this compound could potentially be used as a chemical probe to study the active sites of enzymes involved in amide hydrolysis. The presence of the fluorine atom also allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions.
Bioremediation Research: Investigating the microbial degradation of this compound could lead to the discovery of novel enzymes and pathways capable of detoxifying organofluorine compounds. This could have applications in the bioremediation of sites contaminated with fluoroacetamide-based pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
